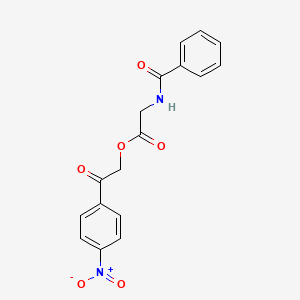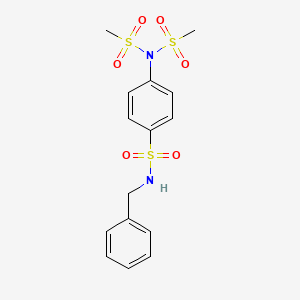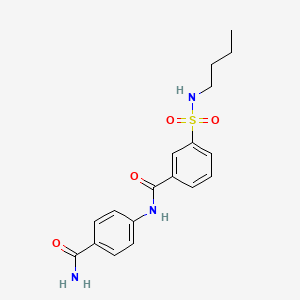
2-(4-nitrophenyl)-2-oxoethyl N-(phenylcarbonyl)glycinate
Descripción general
Descripción
2-(4-nitrophenyl)-2-oxoethyl N-(phenylcarbonyl)glycinate is an organic compound that features both nitro and carbonyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-2-oxoethyl N-(phenylcarbonyl)glycinate typically involves the reaction of 4-nitrophenyl acetic acid with phenyl isocyanate in the presence of a base. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-nitrophenyl)-2-oxoethyl N-(phenylcarbonyl)glycinate undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Sodium borohydride (NaBH4), hydrazine (N2H4)
Substitution: Phenoxide anions, phenyl isocyanate
Major Products Formed
Reduction: 2-(4-aminophenyl)-2-oxoethyl N-(phenylcarbonyl)glycinate
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-nitrophenyl)-2-oxoethyl N-(phenylcarbonyl)glycinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl N-(phenylcarbonyl)glycinate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the modulation of biochemical pathways and exert various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-nitrophenylacetic acid: Shares the nitro group and aromatic ring but lacks the glycine moiety.
Phenyl 4-nitrophenyl carbonate: Contains similar functional groups but differs in the overall structure.
Uniqueness
2-(4-nitrophenyl)-2-oxoethyl N-(phenylcarbonyl)glycinate is unique due to its combination of nitro, carbonyl, and glycine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 2-benzamidoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6/c20-15(12-6-8-14(9-7-12)19(23)24)11-25-16(21)10-18-17(22)13-4-2-1-3-5-13/h1-9H,10-11H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYNOPAGKBARGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-METHYL-4-({4-[(2-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2H-CHROMEN-2-ONE](/img/structure/B4662051.png)
![4-fluoro-N-[2-(2-fluorophenoxy)ethyl]naphthalene-1-carboxamide](/img/structure/B4662057.png)
![(4Z)-4-[2-(3-nitrophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B4662061.png)
![4-(benzyloxy)-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B4662063.png)

![1-{5-[(2-methoxyphenoxy)methyl]-2-furoyl}-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B4662079.png)
![methyl {3-[(methoxycarbonyl)amino]-2,2-dimethylpropyl}carbamate](/img/structure/B4662096.png)
![(5E)-1-(3-Chlorophenyl)-5-{[5-(4-fluorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4662104.png)
![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4662111.png)
![4-({4-[(2-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE](/img/structure/B4662113.png)

![dimethyl 5-{[({4-[acetyl(methyl)amino]phenyl}amino)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4662128.png)
![8-[(4-bromophenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4662140.png)
![METHYL 3-[(Z)-N''-(4,6-DIMETHYLPYRIMIDIN-2-YL)CARBAMIMIDAMIDO]THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE](/img/structure/B4662151.png)
